1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
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Overview
Description
1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that belongs to the class of phenylpyrrolidines These compounds are characterized by the presence of a bromophenyl group attached to a pyrrolidine ring via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the following steps:
Bromination: The starting material, phenylacetone, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromophenylacetone.
Pyrrolidine Addition: The 3-bromophenylacetone is then reacted with pyrrolidine under basic conditions (e.g., sodium hydroxide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and could be investigated for potential therapeutic uses.
Medicine: The compound or its derivatives might be explored for their pharmacological properties.
Industry: It could be used in the development of new materials or as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure with a fluorine atom instead of bromine.
1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interactions and effects.
Properties
Molecular Formula |
C12H14BrNO |
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Molecular Weight |
268.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H14BrNO/c13-10-4-1-3-9(7-10)12(15)8-11-5-2-6-14-11/h1,3-4,7,11,14H,2,5-6,8H2 |
InChI Key |
ZPOUOKSEKPVSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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